Cimipronidine
CAS No.:
Cat. No.: VC1931859
Molecular Formula: C7H13N3O2
Molecular Weight: 171.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3O2 |
|---|---|
| Molecular Weight | 171.2 g/mol |
| IUPAC Name | 2-(1-carbamimidoylpyrrolidin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C7H13N3O2/c8-7(9)10-3-1-2-5(10)4-6(11)12/h5H,1-4H2,(H3,8,9)(H,11,12) |
| Standard InChI Key | VYKGYAQKCAHXKR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)C(=N)N)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Cimipronidine possesses the molecular formula C7H13N3O2 with a molecular weight of 171.20 g/mol . Its structure features a pyrrolidine ring with a cyclic guanidine moiety and a carboxylic acid functional group, contributing to its unique chemical properties . The compound is also known by several synonyms, including 2-(1-carbamimidoylpyrrolidin-2-yl)acetic acid, 1-(amino(imino)methylpyrrolidin-2-yl)acetic acid, and is registered in chemical databases under identifier 865266-71-3 .
Table 1: Chemical Properties of Cimipronidine
| Property | Value |
|---|---|
| Molecular Formula | C7H13N3O2 |
| Molecular Weight | 171.20 g/mol |
| CAS Number | 865266-71-3 |
| Chemical Class | Cyclic guanidine alkaloid |
| Alternative Names | 2-(1-carbamimidoylpyrrolidin-2-yl)acetic acid; 1-(amino(imino)methylpyrrolidin-2-yl)acetic acid; CHEMBL485803 |
| Physical State | Not specified in available literature |
Structural Features
Cimipronidine's structure contains several key elements that define its chemical behavior. The cyclic guanidine moiety creates a region of high basicity, while the carboxylic acid group contributes acidic properties, resulting in an amphoteric compound . This characteristic likely contributes to the high polarity that was noted as challenging during the isolation and structure elucidation process . The pyrrolidine ring provides conformational rigidity to the molecule, which influences its three-dimensional structure and potential biological interactions .
Isolation and Structural Elucidation
Isolation Methodology
The isolation of cimipronidine presented significant challenges due to its highly polar nature . The compound was obtained from the n-BuOH-soluble fraction of C. racemosa roots, a fraction previously identified to exhibit serotonergic activity, particularly binding to the 5-HT7 receptor . The isolation protocol likely involved multiple chromatographic steps to separate this minor constituent from the complex plant matrix .
Analytical Challenges
The structure elucidation of cimipronidine presented unique challenges related to its polarity . Highly polar compounds often exhibit complex behavior during chromatographic separation and can present difficulties in obtaining well-resolved NMR spectra. The successful characterization of cimipronidine despite these challenges demonstrates the effectiveness of combining multiple analytical approaches . Modern NMR techniques, including those that address complex matrices through sequential 1D NMR, STOCSY (Statistical Total Correlation Spectroscopy), 2D NMR, and standard spiking, would be applicable to compounds like cimipronidine when present in complex biological samples .
Biological Activity and Significance
Significance as a Marker Compound
Researchers have identified cimipronidine as a potentially significant marker compound for C. racemosa . Marker compounds are essential for quality control, standardization, and authentication of botanical products. The unique structure of cimipronidine makes it a valuable chemical fingerprint for identifying authentic C. racemosa material and potentially for standardizing commercial preparations . This application is particularly important given the widespread use of black cohosh in dietary supplements and traditional medicine .
Co-occurring Compounds
Table 2: Compounds Co-occurring with Cimipronidine in the n-BuOH-soluble Fraction of C. racemosa
Analytical Methods for Detection and Quantification
NMR-Based Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in the characterization of cimipronidine and could serve as a powerful tool for its detection and quantification in plant materials and preparations . Quantitative NMR (qNMR) approaches, as highlighted in recent literature, are gaining attention for applications to natural products and complex mixtures . These methods could potentially be applied to measure cimipronidine content in C. racemosa extracts.
Modern NMR-based metabolomics approaches integrate multiple analytical dimensions, combining information from various NMR experiments with mass spectrometry data to provide comprehensive characterization of compounds like cimipronidine in complex matrices . Such integration is particularly valuable for the analysis of minor constituents in plant extracts .
Chromatographic Analysis
The original characterization of the n-BuOH-soluble fraction containing cimipronidine employed HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection) . This analytical approach provides a suitable method for detecting and potentially quantifying cimipronidine in C. racemosa extracts. Given the compound's polarity, appropriate chromatographic conditions would be essential for achieving adequate separation from other constituents .
For detailed structural investigations, techniques combining liquid chromatography with both MS and NMR detection (LC-MS-NMR) would be particularly valuable for compounds like cimipronidine . Such integrated approaches allow for separation of complex mixtures, determination of molecular weight and fragmentation patterns via MS, and structural confirmation through NMR spectroscopy .
Future Research Perspectives
Pharmacological Investigation
Given cimipronidine's presence in a bioactive fraction with serotonergic properties, further research into its specific pharmacological activities is warranted . Investigation of its individual contribution to 5-HT7 receptor binding and potential effects on other serotonin receptor subtypes could provide valuable insights into the compound's biological significance .
Biosynthetic Pathway
As a cyclic guanidine alkaloid, cimipronidine represents an interesting target for biosynthetic studies. Elucidation of its biosynthetic pathway in C. racemosa could enhance understanding of the plant's secondary metabolism and potentially inform biotechnological approaches to producing this and related compounds .
Analytical Method Development
Development of validated analytical methods specifically designed for the reliable detection and quantification of cimipronidine in plant materials and commercial preparations would support its application as a marker compound for quality control purposes . Integration of multiple analytical techniques, as highlighted in modern metabolomics approaches, would be particularly valuable for comprehensive analysis of cimipronidine in complex matrices .
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